molecular formula C16H26N4O4S B2767670 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903023-44-8

1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2767670
CAS No.: 1903023-44-8
M. Wt: 370.47
InChI Key: YXDAARHZZJAYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-diazepane core (a seven-membered saturated ring with two nitrogen atoms) substituted with two distinct functional groups:

  • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl: A sulfonamide group derived from a tri-substituted pyrazole, contributing steric bulk and electron-withdrawing properties.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .

Properties

IUPAC Name

oxolan-3-yl-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-12-15(13(2)18(3)17-12)25(22,23)20-7-4-6-19(8-9-20)16(21)14-5-10-24-11-14/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDAARHZZJAYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetrahydrofuran-3-yl group, followed by the introduction of the 1,3,5-trimethyl-1H-pyrazol-4-yl group through sulfonylation. The final step involves the formation of the 1,4-diazepan-1-yl group and its attachment to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The compound’s structure suggests compatibility with SHELX -based crystallographic refinement (), critical for confirming stereochemistry and intermolecular interactions .
  • Druglikeness : Estimated LogP ~2.5 (via fragment-based calculations) positions it within Lipinski’s rule-of-five, contrasting with bulkier analogues (e.g., ’s 4g).
  • Thermodynamic Stability : The oxolane carbonyl may reduce ring strain compared to unsaturated diazepines, enhancing shelf-life.

Biological Activity

The compound 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a diazepane ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The oxolane and sulfonyl groups contribute to its chemical reactivity and potential therapeutic applications.

Pharmacological Activities

Research indicates that compounds containing pyrazole and diazepane frameworks exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported that certain pyrazole derivatives exhibit potent activity against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds with the pyrazole structure are recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Some derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The presence of specific substituents on the pyrazole ring enhances this effect .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation : These compounds may interact with various receptors involved in pain and inflammation pathways.
  • DNA Interaction : Some studies suggest that certain pyrazole compounds can intercalate into DNA, disrupting replication in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)1-acetyl-3-(3,4-dimethoxyphenyl)-5-(aryl)pyrazolesAnti-inflammatory61–85% inhibition of TNF-α at 10 µM
Chovatia et al. (2016)1-acetyl-3,5-diphenylpyrazolesAntimicrobialEffective against Bacillus subtilis, E. coli
Argade et al. (2020)Pyrazole containing oxazolonesAntitubercular98% inhibition against Mycobacterium tuberculosis

Q & A

What synthetic strategies are recommended for preparing 1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, and how can reaction conditions be optimized?

Level: Basic (Synthesis Design)
Methodological Answer:
The synthesis involves three key steps:

Oxolane-3-carboxylic acid activation : React oxolane-3-carboxylic acid with a coupling agent (e.g., DCC or EDCI) to form an active ester, enabling nucleophilic acyl substitution with the diazepane nitrogen.

Sulfonylation of diazepane : Introduce the 1,3,5-trimethylpyrazole sulfonyl group via sulfonyl chloride derivatives. This step requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts .

Ring closure and purification : Use chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Optimize yields by controlling temperature (0–25°C for sulfonylation) and solvent polarity (e.g., THF for solubility).

Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H NMR^{1}\text{H NMR} (e.g., diazepane ring proton integration at δ 3.2–4.1 ppm) .

How can researchers resolve contradictions between computational predictions and experimental 13C NMR^{13}\text{C NMR}13C NMR data for this compound?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from:

  • Conformational flexibility : The diazepane ring’s chair-boat interconversions alter chemical shifts. Use variable-temperature NMR to identify dynamic effects.
  • Solvent polarity : Compare computational gas-phase predictions with experimental DMSO-d6d_6 data. Apply corrections using solvent models (e.g., COSMO-RS) in DFT calculations (B3LYP/6-31G* level) .
  • Crystallographic validation : Resolve ambiguities by determining the crystal structure via SHELXL refinement. For example, SHELXL’s TWIN/BASF commands can handle twinning in diazepane derivatives .

Case Study : A 2024 study on triazole-pyrazole hybrids used 13C NMR^{13}\text{C NMR} and X-ray diffraction to validate DFT-optimized geometries, resolving shifts discrepancies >2 ppm .

What methodologies are effective for determining the stereochemical configuration of the diazepane ring in this compound?

Level: Advanced (Structural Analysis)
Methodological Answer:

X-ray crystallography : Use SHELXL for refinement. Key steps:

  • Collect high-resolution data (≤1.0 Å) to resolve disorder in the oxolane carbonyl group.
  • Apply restraints (DFIX, SADI) to manage flexible diazepane conformers .

Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate with optical rotation ([α]D_{D} values).

Vibrational circular dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra (e.g., B3PW91/6-311++G**) to assign absolute configuration .

Example : A 2023 study on pyrazoline derivatives used SHELXL’s HKLF5 format to refine twinned crystals, achieving R1_1 < 0.05 .

How should researchers design experiments to evaluate the compound’s inhibitory activity against kinase targets?

Level: Basic (Biological Screening)
Methodological Answer:

Target selection : Prioritize kinases with sulfonamide-binding pockets (e.g., MAPK, EGFR) based on structural similarity to 1,3,5-trimethylpyrazole sulfonamides .

Assay design :

  • In vitro kinase assay : Use a fluorescence-based ADP-Glo™ kit. Incubate the compound (1–100 µM) with recombinant kinase and ATP.
  • Dose-response curves : Calculate IC50_{50} values using GraphPad Prism (four-parameter logistic model).

Selectivity profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Validation : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}, koff_\text{off}) .

What strategies mitigate challenges in purifying this compound due to its polar sulfonyl and carbonyl groups?

Level: Basic (Purification Optimization)
Methodological Answer:

Mobile phase optimization : Use reverse-phase HPLC with a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. Adjust pH to 3.0 to suppress sulfonyl group ionization .

Counterion pairing : Add 10 mM ammonium acetate to improve peak symmetry and reduce tailing.

Crystallization : Recrystallize from ethyl acetate/n-hexane (1:3) at 4°C. For stubborn oils, employ vapor diffusion with diethyl ether .

Data : A 2021 study achieved >95% purity for a sulfonamide-diazepane analog using prep-HPLC (20–80% acetonitrile over 30 min) .

How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Level: Advanced (SAR Exploration)
Methodological Answer:

Scaffold modifications :

  • Replace oxolane-3-carbonyl with piperidine-4-carbonyl to assess ring size effects.
  • Vary pyrazole substituents (e.g., 1,3,5-trimethyl vs. 1,5-dimethyl) to probe steric tolerance .

Functional assays : Test analogs in cellular models (e.g., MTT assay for cytotoxicity).

Computational modeling : Dock analogs into kinase ATP pockets (AutoDock Vina) to predict binding affinities. Validate with MD simulations (NAMD, 100 ns) .

Case Study : A 2025 study on pyrazole-sulfonamide hybrids identified a 10-fold potency increase by replacing oxolane with tetrahydrofuran-2-carbonyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.